molecular formula C26H31NO B1227960 3,4-Dihydrotamoxifen

3,4-Dihydrotamoxifen

Cat. No.: B1227960
M. Wt: 373.5 g/mol
InChI Key: YUFAHBUWIVNVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorotoxin I-131 is investigated in clinical trials for treating brain cancer. Chlorotoxin I-131 binds to and reduces the activity of a matrix metalloproteinase (MMP) that regulates functioning of the chloride channels on cell membranes. Chlorotoxin is a small 36-amino-acid peptide that selectively binds to glioma cells but not normal brain parenchyma. It is a synthetic version of a neurotoxin isolated from the venom of the Giant Yellow Israeli scorpion Leiurus quinquestriatus. The synthetic version of this peptide has been manufactured and covalently linked to iodine 131 as a means of targeting radiation to tumor cells in the treatment of brain cancer. The selective effects of Chlorotoxin I-131 are regulated by its action on MMP2 receptors.

Properties

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

2-[4-(1,2-diphenylbutyl)phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3

InChI Key

YUFAHBUWIVNVNJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Synonyms

131I-TM-601
Chlorotoxin
chlorotoxin I-131
TM 601
TM-601
TM601 peptide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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